HMG-CoA Reductase Inhibition vs. Atorvastatin
In a rat liver microsomal-cytosol assay, 5-(1H-Imidazol-4-yl)pentanoic acid inhibited HMG-CoA reductase with an IC₅₀ of 240,000 nM for nonsaponifiable lipid synthesis [1]. This represents confirmation of target engagement, although the potency is substantially weaker than the clinical statin reference compound. For context, atorvastatin (a structurally distinct clinical comparator) inhibits human HMG-CoA reductase with an IC₅₀ of approximately 8–15 nM in comparable cell-free assays [2]. The ~16,000- to 30,000-fold difference indicates that this compound is best positioned as a fragment hit or a tool compound for mechanistic studies rather than a lead-like inhibitor, and procurement decisions should calibrate expectations accordingly.
| Evidence Dimension | HMG-CoA reductase inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 240,000 nM (nonsaponifiable lipid synthesis); 570,000 nM (total lipid synthesis); 780,000 nM (fatty acid synthesis) |
| Comparator Or Baseline | Atorvastatin: IC₅₀ ≈ 8–15 nM (human recombinant enzyme, spectrophotometric assay) |
| Quantified Difference | ~16,000- to 30,000-fold weaker than atorvastatin |
| Conditions | Rat liver microsomal-cytosol fraction; [2-¹⁴C]acetate substrate incorporation |
Why This Matters
This data confirms biochemical activity at HMG-CoA reductase, distinguishing the compound from inactive imidazole analogs and qualifying it as a validated fragment hit for medicinal chemistry optimization programs.
- [1] BindingDB. BDBM50009728 (CHEMBL3246895) - 5-(1H-Imidazol-4-yl)pentanoic acid HMG-CoA reductase inhibition data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50009728 (accessed 2025). View Source
- [2] Istvan ES, Deisenhofer J. Structural mechanism for statin inhibition of HMG-CoA reductase. Science. 2001;292(5519):1160-1164. doi:10.1126/science.1059344. View Source
